1,2,4-Oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

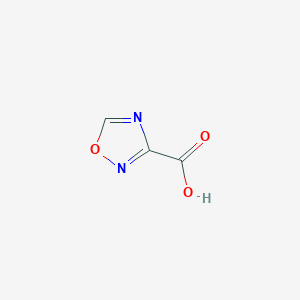

1,2,4-Oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials . The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Mechanism of Action

Target of Action

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown significant biological activity against various microorganisms, such as Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted microorganisms .

Biochemical Pathways

It is known that 1,2,4-oxadiazoles can interfere with various biochemical processes essential for the survival and replication of the targeted microorganisms .

Pharmacokinetics

Some 1,2,4-oxadiazole derivatives have shown good metabolic stability and higher plasma exposure in mice . These properties suggest that 1,2,4-Oxadiazole-3-carboxylic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the targeted microorganisms, leading to their eventual death . This makes this compound a potential candidate for the development of new anti-infective therapeutics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability, efficacy, and action of the compound . .

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazole-3-carboxylic acid has been found to interact with various enzymes and proteins. It has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s interactions with these biomolecules are primarily due to its hydrogen bond acceptor properties .

Cellular Effects

The effects of this compound on cells are diverse. It has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antiviral activity against SARS-CoV-2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to enhance the enzymatic inhibition activity, affinity, and deubiquitination capacity toward PLpro, a protease associated with SARS-CoV-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown good metabolic stability over time . It has also demonstrated higher plasma exposure in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has shown PLpro inhibition activity and antiviral activity against SARS-CoV-2 at certain dosages .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Preparation Methods

1,2,4-Oxadiazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of amidoximes with carboxylic acid derivatives. The process typically includes the following steps :

Preparation of Amidoximes: Hydroxylamine is added to a nitrile compound to form amidoximes.

O-Acylation: The amidoxime is then O-acylated by an activated carboxylic acid derivative.

Cyclodehydration: The heterocycle is formed through intramolecular cyclodehydration.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,2,4-Oxadiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic bases, inorganic bases, and aprotic solvents like dimethyl sulfoxide (DMSO) . The major products formed from these reactions are various substituted oxadiazole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1,2,4-Oxadiazole-3-carboxylic acid has a wide range of scientific research applications :

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.

Medicine: It is being investigated for its potential use in drug discovery, particularly as an anti-cancer, anti-inflammatory, and anti-diabetic agent.

Industry: The compound is used in the development of high-energy materials and as a component in advanced materials like electroluminescent and electron-transport materials.

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carboxylic acid is unique among oxadiazoles due to its specific structure and reactivity . Similar compounds include:

1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its biological activities, including antibacterial and anticancer properties.

The uniqueness of this compound lies in its ability to form stable derivatives with diverse biological and industrial applications .

Properties

IUPAC Name |

1,2,4-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFBRSPSLRPIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is a key reaction pathway that leads to the formation of 1,2,4-Oxadiazole-3-carboxylic acid?

A1: Research indicates that this compound can be formed through the rearrangement and hydrolysis of 2-(4′-fluorophenyl)-5-hyroximinoimidazolin-4-one. [] This reaction highlights the potential for synthesizing this compound from related heterocyclic compounds. You can find more details about this reaction pathway in the paper titled "2-(4′-Fluorophenyl)imidazole. Nitration studies". []

Q2: Can you provide an example of a characterized intermediate in a reaction involving this compound?

A2: Yes, 5-Phenyl-1,2,4-oxadiazole-3-carboxamide has been identified as an intermediate in the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, ultimately yielding 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] The crystal structure of this intermediate was determined using X-ray analysis, confirming its role in the reaction mechanism. []

Q3: Beyond the example in question 2, what other research has been conducted on reactions involving this compound derivatives?

A3: Multiple studies have investigated the synthesis and rearrangement reactions of various this compound derivatives. This includes research on the rearrangement of amidoximes [], hydrazidoximes [], and amidrazones [] of this compound. Additionally, the synthesis of amides and acid halides derived from 1,2,4-oxadiazole-3-carbohydroxamic acid has also been explored. [] These studies shed light on the diverse reactivity and potential applications of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2785416.png)

![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)

![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785424.png)

![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)

![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)

![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)